Engineering Kinase Selectivity: A Technical Guide to 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine
Engineering Kinase Selectivity: A Technical Guide to 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, highly versatile heterocyclic framework in modern medicinal chemistry, functioning primarily as an ATP-competitive protein kinase inhibitor (PKI)[1]. Within this class, 3-methylpyrazolo[1,5-a]pyrimidin-6-amine serves as a vital, highly functionalized building block. By offering precise vectors for structural derivatization—specifically a reactive 6-amine and a lipophilic 3-methyl group—this molecule allows drug development professionals to engineer highly selective inhibitors for targets such as Tropomyosin Receptor Kinase (Trk), Casein Kinase 2 (CK2), and Adaptor-Associated Kinase 1 (AAK1)[2][3][4].
This technical guide deconstructs the chemical properties, structural-activity relationship (SAR) causality, and validated synthetic protocols for 3-methylpyrazolo[1,5-a]pyrimidin-6-amine.
Chemical and Physical Properties
Understanding the foundational physicochemical properties of 3-methylpyrazolo[1,5-a]pyrimidin-6-amine is critical for predicting its behavior in subsequent coupling reactions and its pharmacokinetic trajectory.
| Property | Value |
| Chemical Name | 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine |
| CAS Registry Number | 1443278-78-1[5] |
| Molecular Formula | C₇H₈N₄[6] |
| Molecular Weight | 148.17 g/mol [6] |
| Monoisotopic Mass | 148.07489 Da[6] |
| SMILES | CC1=C2N=CC(=CN2N=C1)N[6] |
| InChIKey | UYZJROYGVQACCT-UHFFFAOYSA-N[6] |
| Predicted XlogP | 0.0 (Highly polar, ideal for further lipophilic derivatization)[6] |
Mechanistic Role in Kinase Inhibition (SAR Causality)
The utility of 3-methylpyrazolo[1,5-a]pyrimidin-6-amine lies in its spatial geometry, which perfectly mimics the adenine ring of ATP. As a Senior Application Scientist, it is crucial to understand why we utilize this specific substitution pattern rather than merely viewing it as a generic scaffold.
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The Hinge-Binding Core (N1 Atom): The pyrazolo[1,5-a]pyrimidine core anchors the molecule within the kinase ATP-binding site. Specifically, the N1 atom acts as a potent hydrogen bond acceptor. Crystallographic data confirms that N1 forms a critical hydrogen bond with the hinge region backbone (e.g., Met592 in TrkA or Val116 in CK2)[3][7].
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The 6-Amine Vector (Solvent Front/DFG Motif): The primary amine at the C6 position is rarely left unmodified in clinical candidates. It serves as a synthetic handle to form amides, ureas, or macrocycles. This vector projects the appended functional groups toward the solvent-exposed region or the DFG motif, allowing for the fine-tuning of kinase selectivity and the reduction of off-target effects[2][4].
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The 3-Methyl Anchor (Hydrophobic Pocket): The addition of a methyl group at the C3 position increases the local lipophilicity of the scaffold. This methyl group is sterically driven into a small hydrophobic pocket near the kinase gatekeeper residue, enhancing binding affinity and protecting the core from rapid metabolic degradation[2].
Diagram 1: Structural Activity Relationship (SAR) mapping of the functional groups.
Synthetic Methodology & Self-Validating Protocols
The synthesis of 3-methylpyrazolo[1,5-a]pyrimidin-6-amine relies on a highly regioselective condensation followed by a controlled reduction.
Step 1: Condensation to 3-Methyl-6-nitropyrazolo[1,5-a]pyrimidine
Causality: We utilize sodium nitromalonaldehyde monohydrate as the 1,3-dielectrophile. The strongly electron-withdrawing nitro group stabilizes the malonaldehyde and directs the nucleophilic attack of the 3-methyl-1H-pyrazol-5-amine. Acetic acid is chosen as the solvent because it acts as a mild acid catalyst, accelerating Schiff base formation while promoting the subsequent intramolecular cyclization without degrading the pyrazole starting material[8][9].
Protocol:
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Equip a reaction vessel with a magnetic stirrer and a reflux condenser.
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Dissolve 3-methyl-1H-pyrazol-5-amine (1.0 equiv) in glacial acetic acid (approx. 10 volumes).
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Add sodium nitromalonaldehyde monohydrate (1.05 equiv) portion-wise at room temperature[9].
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Heat the reaction mixture to 50°C and stir overnight[9].
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Validation Step: Monitor the reaction via LC-MS. The disappearance of the pyrazole mass and the appearance of the [M+H]+ peak for the nitro-intermediate confirms cyclization.
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Dilute the mixture with chilled water (10 volumes) to precipitate the product[9].
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Filter the resulting solid, wash extensively with water to remove residual acetic acid, and dry under vacuum.
Step 2: Catalytic Reduction to the 6-Amine
Causality: While dissolving metal reductions (e.g., Fe/HCl or SnCl2) can reduce nitro groups, they often require harsh acidic workups that can complicate the isolation of the highly polar 6-amine product. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected because it provides a clean, quantitative reduction where the only byproduct is water, allowing for a simple filtration workup[9].
Protocol:
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In a hydrogenation flask, dissolve the 3-methyl-6-nitropyrazolo[1,5-a]pyrimidine intermediate in a 1:1 mixture of Ethanol and Tetrahydrofuran (THF) to ensure complete solubility[9].
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Carefully add 10% Pd/C (0.1 equiv by weight) under a nitrogen atmosphere to prevent auto-ignition.
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Purge the vessel with Hydrogen gas (H₂) and maintain under a hydrogen balloon (1 atm) at room temperature.
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Stir vigorously for 4-6 hours.
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Validation Step: Monitor via TLC (Dichloromethane:Methanol 9:1). The nitro compound will appear as a UV-active spot with a high Rf, whereas the product amine will have a significantly lower Rf and will stain positively with ninhydrin.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Ethanol.
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Concentrate the filtrate under reduced pressure to yield the pure 3-methylpyrazolo[1,5-a]pyrimidin-6-amine.
Diagram 2: Two-step synthetic workflow for 3-methylpyrazolo[1,5-a]pyrimidin-6-amine.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Institutes of Health (NIH). Available at:[Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at:[Link]
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3-methylpyrazolo[1,5-a]pyrimidin-6-amine - PubChemLite. Université du Luxembourg. Available at:[Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. Available at:[Link]
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Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at:[Link]
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6-nitro-2-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine - CAS ... MolAid. Available at:[Link]
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THAT THE TOUT UNTUK TA ON MI LOVE AT CHANTHI (Patent Literature on Pyrazolo[1,5-a]pyrimidin-6-amine Synthesis). Google APIs. Available at:[Link]
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